molecular formula C9H11FN2 B13115614 Cyclopropyl(6-fluoropyridin-2-yl)methanamine

Cyclopropyl(6-fluoropyridin-2-yl)methanamine

Cat. No.: B13115614
M. Wt: 166.20 g/mol
InChI Key: LBCZCZXODDPNRU-UHFFFAOYSA-N
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Description

Cyclopropyl(6-fluoropyridin-2-yl)methanamine is a chemical compound with the molecular formula C9H11FN2. It is characterized by a cyclopropyl group attached to a 6-fluoropyridin-2-yl ring, with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(6-fluoropyridin-2-yl)methanamine typically involves the reaction of cyclopropylamine with 6-fluoropyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and distillation may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(6-fluoropyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Cyclopropyl(6-fluoropyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(6-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(6-chloropyridin-2-yl)methanamine
  • Cyclopropyl(6-bromopyridin-2-yl)methanamine
  • Cyclopropyl(6-methylpyridin-2-yl)methanamine

Uniqueness

Cyclopropyl(6-fluoropyridin-2-yl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents .

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

cyclopropyl-(6-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C9H11FN2/c10-8-3-1-2-7(12-8)9(11)6-4-5-6/h1-3,6,9H,4-5,11H2

InChI Key

LBCZCZXODDPNRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NC(=CC=C2)F)N

Origin of Product

United States

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